4,5-Dichloro-8-methylquinoline CAS number
4,5-Dichloro-8-methylquinoline CAS number
An In-Depth Technical Guide to 4,5-Dichloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive overview of 4,5-dichloro-8-methylquinoline, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document delineates its fundamental physicochemical properties, explores plausible synthetic routes with mechanistic considerations, analyzes its reactivity, and discusses its potential applications as a versatile building block in drug discovery and materials science. Safety protocols, handling procedures, and a detailed experimental workflow for a key transformation are also presented to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.
Core Compound Identification and Properties
4,5-Dichloro-8-methylquinoline is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of two chlorine atoms and a methyl group on this scaffold imparts specific steric and electronic properties that can be exploited for targeted synthesis and biological activity.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Physicochemical Characteristics
A summary of the key computed and reported properties of 4,5-dichloro-8-methylquinoline is provided below. These parameters are critical for designing experimental conditions, including solvent selection, purification strategies, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N | ChemicalBook[2], PubChemLite[4] |
| Molecular Weight | 212.08 g/mol | PubChemLite[4] |
| Monoisotopic Mass | 210.99556 Da | PubChemLite[4] |
| Appearance | White to off-white powder | Guidechem[1] |
| InChI | InChI=1S/C10H7Cl2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | PubChemLite[4] |
| SMILES | CC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl | PubChemLite[4] |
| Predicted XlogP | 3.8 | PubChemLite[4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted quinolines can be achieved through several classic organic reactions. For 4,5-dichloro-8-methylquinoline, a multi-step pathway is necessary, typically starting from a substituted aniline. A logical and field-proven approach is a variation of the Gould-Jacobs reaction, followed by targeted chlorination steps.
The causality behind this choice rests on the high degree of regiochemical control afforded by the Gould-Jacobs reaction for constructing the quinoline core, followed by robust chlorination chemistry. An alternative, the Skraup synthesis, is a powerful but often aggressive reaction that can be difficult to control on a large scale.[5]
Proposed Synthetic Pathway
The synthesis logically proceeds by first constructing the 5-chloro-8-methyl-4-hydroxyquinoline intermediate, which is then converted to the final dichlorinated product.
Mechanistic Insight:
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Condensation: The synthesis begins with the nucleophilic attack of the aniline derivative on diethyl (ethoxymethylene)malonate. This step is typically performed at elevated temperatures to drive off the ethanol byproduct.[6]
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Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether). This intramolecular Friedel-Crafts-type reaction forms the heterocyclic ring system.[6]
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Saponification and Decarboxylation: The ester group at the 3-position is hydrolyzed to a carboxylic acid under basic conditions, which is then readily removed by heating under acidic conditions.
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Chlorination: The final and critical step is the conversion of the 4-hydroxyl group to a chloride. Reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride and phosphoryl chloride are effective for this transformation. This reaction proceeds via the formation of a chlorophosphite ester intermediate, which is subsequently displaced by a chloride ion.[7]
Chemical Reactivity and Derivatization Potential
The reactivity of 4,5-dichloro-8-methylquinoline is dominated by the two chloro-substituents on the quinoline ring. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C5 position.
Causality of Reactivity:
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C4-Position: The C4 chlorine is para to the ring nitrogen. The nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thereby lowering the activation energy for nucleophilic attack at this position. This makes the C4 chlorine a prime target for displacement by a wide range of nucleophiles.
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C5-Position: The C5 chlorine is on the carbocyclic ring and is not electronically activated by the heteroatom. Its substitution requires much harsher reaction conditions.
This differential reactivity is a powerful tool for synthetic chemists, allowing for selective functionalization of the C4 position while leaving the C5 position intact.
Key Nucleophilic Substitution Reactions
Drawing parallels from studies on related chloroquinolines, the C4-chloro group can be displaced by various nucleophiles to generate a library of derivatives.[7][8]
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Amination: Reaction with primary or secondary amines (e.g., aniline, piperidine) can introduce diverse amino functionalities, crucial for modulating solubility and biological target affinity.
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Thiolation: Thiolates (e.g., sodium thiophenoxide) can be used to install sulfur-containing moieties.
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Azidation: Sodium azide can be used to introduce an azido group, which is a versatile functional group that can be further converted into an amine via reduction or used in "click" chemistry reactions.[7]
Applications in Research and Drug Development
The 8-hydroxyquinoline scaffold and its halogenated derivatives are renowned for a vast array of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[9][10] 4,5-dichloro-8-methylquinoline serves as a key intermediate for accessing novel analogs within this chemical space.
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Anticancer Agents: The quinoline core can intercalate with DNA, and derivatives are being explored as topoisomerase inhibitors. The specific substitution pattern of 4,5-dichloro-8-methylquinoline allows for the synthesis of targeted kinase inhibitors.
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Antimicrobial Agents: Halogenated quinolines have a long history of use as antibacterial and antifungal agents.[11][12] The lipophilicity conferred by the chlorine atoms can enhance membrane permeability, a key factor for antimicrobial efficacy.
-
Chelating Agents: The quinoline nitrogen and a potential substituent introduced at the C4 position can act as a bidentate ligand for metal ions. This chelation ability is crucial for developing agents that target metalloenzymes or disrupt metal ion homeostasis in pathological conditions.[10][13]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4,5-dichloro-8-methylquinoline is not widely available, data from structurally related chloro- and methyl-quinolines provide a strong basis for hazard assessment.[14][15][16][17]
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[14][16]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[18]
-
Eye Protection: Use chemical safety goggles or a face shield.[15]
-
Respiratory Protection: Work in a well-ventilated fume hood. If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15][18]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[18] Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17] Store away from strong oxidizing agents.[15]
Detailed Experimental Protocol: Nucleophilic Substitution with Aniline
This protocol describes a representative procedure for the selective substitution of the C4-chloro group. The choice of aniline as the nucleophile is illustrative of a common C-N bond-forming reaction used in medicinal chemistry.
Objective: To synthesize 4-anilino-5-chloro-8-methylquinoline.
Materials:
-
4,5-Dichloro-8-methylquinoline (1.0 eq)
-
Aniline (1.2 eq)
-
Ethanol, anhydrous
-
Diisopropylethylamine (DIPEA) (1.5 eq, optional base)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
TLC plates (silica gel), ethyl acetate, hexanes
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,5-dichloro-8-methylquinoline (1.0 eq) in anhydrous ethanol (approx. 10 mL per mmol of substrate).
-
Reagent Addition: Add aniline (1.2 eq) to the solution. If the aniline salt is used or if the reaction is sluggish, add DIPEA (1.5 eq) to act as a proton sponge.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The causality for heating is to provide the necessary activation energy for the SₙAr reaction. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase would be 30% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation: Reduce the solvent volume using a rotary evaporator. Add water to the residue, which may cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3x).
-
Purification:
-
If a solid precipitated, collect it by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent. Dry the final product under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the C4-Cl signal and the appearance of aniline protons in the NMR spectrum would validate the success of the reaction.
References
-
El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1994). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1994(1), M1. MDPI. Retrieved from [Link]
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4,8-Dichloro-5-fluoro-3-methylquinoline. (n.d.). PubChem. Retrieved from [Link]
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4,5-Dichloroquinoline. (n.d.). PubChem. Retrieved from [Link]
- Safety D
-
Material Safety Data Sheet. (2025). Capot Chemical. Retrieved from [Link]
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Safety Data Sheet: 8-Methylquinoline. (n.d.). Chemos. Retrieved from [Link]
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Ismail, M. M., Abdel-Megid, M., & Hassan, M. M. (2003). Some Reactions of 2- and 4-Substituted 8-Methylquinolin-2(1H)-ones and their Thio Analogues. Collection of Czechoslovak Chemical Communications, 68(3), 559-571. ResearchGate. Retrieved from [Link]
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4,5-dichloro-8-methylquinoline (C10H7Cl2N). (n.d.). PubChemLite. Retrieved from [Link]
-
Khan, I., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2453. MDPI. Retrieved from [Link]
-
[Synthesis of methyl-8-hydroxyquinoline aldehydes]. (1960). Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 293(65), 609-21. PubMed. Retrieved from [Link]
- Process for preparing quinoline bases. (1997). US5700942A. Google Patents.
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved from [Link]
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The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. (2019). Molecules, 25(1), 108. PMC. Retrieved from [Link]
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Figure 1. Chemical Structure of 4,5-Dichloro-8-methylquinoline.
